molecular formula C9H8O3 B1400423 5-hydroxy-4-methylisobenzofuran-1(3H)-one CAS No. 1194700-73-6

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Cat. No. B1400423
M. Wt: 164.16 g/mol
InChI Key: XCLSUJASPNFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4-methylisobenzofuran-1(3H)-one, also known as 5-HMBF, is a naturally occurring compound found in a variety of plants and fungi. It is an important component of the flavonoid family and has been studied extensively due to its potential medicinal properties.

Scientific Research Applications

Receptor Studies and Pharmacological Implications

5-Hydroxy-4-methylisobenzofuran-1(3H)-one and its analogues have been explored for their interactions with various receptors, suggesting potential implications in pharmacological research:

  • Serotonin Receptor Binding and Hallucinogenic Properties : Dihydrobenzofuran analogues have shown to model the active binding conformations of methoxy groups in hallucinogenic phenylalkylamines, indicating potential interactions with serotonin receptors. These compounds demonstrated potent activity in vitro and in vivo assays, suggesting potential relevance in studying hallucinogenic compounds and serotonin receptors (Monte et al., 1996).

  • Glutamate Receptor Binding in Sensory Processing : The effects of sensory stimulation on glutamate receptors were studied, demonstrating that sensory stimulation can transiently modify local cortical processing by affecting glutamate receptor binding. This suggests potential applications in understanding sensory processing and related neurobiological phenomena (Jabłońska et al., 1996).

  • AMPA Receptor Antagonism and Anticonvulsant Activity : Research into 2,3-benzodiazepin-4-ones and their analogues has shown significant anticonvulsant properties, suggesting their role as AMPA receptor antagonists. This indicates potential applications in developing treatments for epilepsy and related disorders (Chimirri et al., 1998).

  • Dopamine β-Hydroxylase Inhibition and Hypertension Treatment : Compounds such as 1-(Thienylalkyl)imidazole-2(3H)-thiones have been identified as competitive inhibitors of dopamine β-hydroxylase, indicating potential applications in designing treatments for hypertension (McCarthy et al., 1990).

  • Hydroxyl Radical Generation and Neurotoxicity Studies : Studies on the involvement of serotonin transporters in the formation of hydroxyl radicals induced by certain compounds hint at potential applications in exploring mechanisms of neurotoxicity and long-term neurotransmitter depletion (Shankaran et al., 1999).

properties

IUPAC Name

5-hydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSUJASPNFYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Synthesis routes and methods

Procedure details

To a 2 L 3 neck flask equipped with overhead stirrer, N2 inlet, and condenser were charged 4-bromo-3-hydroxymethyl-2-methyl phenol (100 g, 461 mmol), CuCN (83.0 g, 921 mmol), and DMF (500 mL). The solution was sparged with N2 for 15 minutes and then heated to 145° C. to obtain a homogeneous solution. The solution was aged at 145° C. for 2 hours, and then the reaction mixture was cooled to 95° C. 41.5 mL water was added (sparged with N2), and the reaction aged for 20 hours. The reaction was cooled to room temperature, the solids filtered through Solka-Flok® powdered cellulose and the cake washed with 50 mL DMF. To a 3 L flask containing 1 L EtOAc was added the DMF filtrate. A precipitate coating formed in bottom of flask. The DMF/EtOAc suspension was filtered through Solka-Flok® and the cake was washed with 250 mL EtOAc. The resulting filtrate was washed with 5% brine solution (3×500 mL). The aqueous layers were extracted with 500 mL EtOAc and the combined organics were dried over MgSO4, filtered and evaporated. The solids were slurried in 250 mL MTBE at room temperature, and then filtered and washed with 100 mL MTBE. The solids were dried under vacuum at room temperature, providing 5-hydroxy-4-methyl-3H-isobenzofuran-1-one.
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
41.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 3
Reactant of Route 3
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 4
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 5
Reactant of Route 5
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 6
5-hydroxy-4-methylisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.